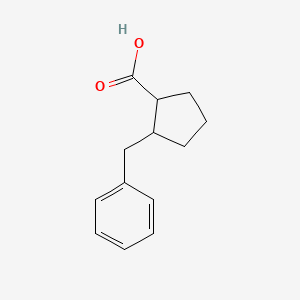

2-Benzylcyclopentane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(15)12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZNQCDCGOOMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to 2-Benzylcyclopentane-1-carboxylic Acid

Direct synthesis strategies focus on the creation of the this compound structure from readily available starting materials through key chemical transformations.

Catalytic hydrogenation is a widely utilized method for the reduction of carbon-carbon double bonds. This approach is effective for converting unsaturated cyclopentene (B43876) derivatives into the corresponding saturated cyclopentane (B165970) structure.

The reduction of the double bond in 2-benzylcyclopentene-1-carboxylic acid to yield this compound can be achieved through catalytic hydrogenation. This process involves the reaction of the unsaturated acid with hydrogen gas in the presence of a metal catalyst. Adams' catalyst, also known as platinum dioxide (PtO₂), is a particularly effective catalyst for such transformations. wikipedia.orglibretexts.org The oxide itself is a precursor to the active catalyst; it is reduced in situ by hydrogen to form finely divided platinum metal, referred to as platinum black, which serves as the active catalytic surface for the hydrogenation reaction. wikipedia.orglibretexts.org The reaction is typically carried out in a solvent such as acetic acid or ethanol. libretexts.org

A significant aspect of catalytic hydrogenation with heterogeneous catalysts like Adams' catalyst is its stereoselectivity. The reaction generally proceeds via syn-addition, where both hydrogen atoms add to the same face of the carbon-carbon double bond. wikipedia.org This occurs because the alkene adsorbs onto the surface of the metal catalyst, and the hydrogen atoms are delivered from the catalyst surface to that same face. Consequently, the hydrogenation of 2-benzylcyclopentene-1-carboxylic acid preferentially yields the cis-isomer of this compound, where the benzyl (B1604629) group and the carboxylic acid group are on the same side of the cyclopentane ring.

An alternative synthetic route involves the reduction of a cyclic keto-acid precursor, specifically targeting the carbonyl group for transformation into a methylene (B1212753) group.

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in This method is particularly effective for aryl-alkyl ketones. annamalaiuniversity.ac.in When applied to 2-benzoylcyclopentene-1-carboxylic acid, the reaction reduces the benzoyl ketone group to a benzyl group. oup.com Notably, under the strongly acidic conditions of the Clemmensen reduction, the carbon-carbon double bond of the cyclopentene ring is also reduced. oup.com The reaction is typically performed by heating the carbonyl compound with an excess of amalgamated zinc in concentrated hydrochloric acid. annamalaiuniversity.ac.in

Contrary to some earlier reports in the literature, the Clemmensen reduction of 2-benzoylcyclopentene-1-carboxylic acid does not produce a single stereoisomer. oup.com Instead, the reaction yields a mixture of both cis-2-benzylcyclopentane-1-carboxylic acid and trans-2-benzylcyclopentane-1-carboxylic acid. oup.com The mechanism of the Clemmensen reduction is complex and thought to occur on the surface of the zinc, but it does not exhibit the same stereoselectivity as catalytic hydrogenation. juniperpublishers.com This results in the formation of both possible diastereomers of the final product.

| Feature | Catalytic Hydrogenation | Clemmensen Reduction |

| Precursor | 2-Benzylcyclopentene-1-carboxylic acid | 2-Benzoylcyclopentene-1-carboxylic acid |

| Key Reagents | H₂, Adams' Catalyst (PtO₂) | Zinc Amalgam (Zn(Hg)), Conc. HCl |

| Transformation | Reduction of C=C double bond | Reduction of C=O group and C=C double bond |

| Stereochemical Outcome | Preferential formation of the cis-isomer | Formation of a mixture of cis- and trans-isomers |

Reductive Transformations of Cyclic Ketocarboxylic Acids

Wolff-Kishner-Huang-Minlon Reduction and Accompanying Byproduct Formation

The Wolff-Kishner reduction is a fundamental reaction in organic chemistry used to convert a carbonyl functionality into a methylene group. oregonstate.edu The Huang-Minlon modification makes this process more practical by allowing the reaction to be performed in a single pot using a high-boiling solvent. oregonstate.eduyoutube.com

In the context of synthesizing this compound, the precursor 2-benzoylcyclopentane-1-carboxylic acid is heated with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. oregonstate.edugoogle.com The reaction proceeds through the initial formation of a hydrazone intermediate from the ketone. youtube.com Subsequent deprotonation by the strong base, followed by the elimination of nitrogen gas (N₂), generates a carbanion that is then protonated by the solvent to yield the final alkane product. youtube.com

While effective, this reaction is not without potential side reactions, particularly given the presence of a carboxylic acid and the harsh, basic conditions at high temperatures.

Potential Byproducts in Wolff-Kishner-Huang-Minlon Reduction

| Byproduct Type | Description |

|---|---|

| Azine Formation | The hydrazone intermediate can react with another molecule of the starting ketone, leading to the formation of an azine. This side-reaction can be suppressed by ensuring the rigorous exclusion of water. oregonstate.edu |

| Intramolecular Cyclization | In molecules containing other reactive functional groups, intramolecular reactions can occur. For instance, the hydrazone of a γ-keto acid can undergo ring cyclization to form stable heterocyclic byproducts like 1,2-diazepin-3-one derivatives. acs.org |

| Incomplete Reaction | Failure to reach the required high temperatures (often around 200 °C) can lead to an incomplete reaction, leaving unreacted starting material or the hydrazone intermediate. oregonstate.edugoogle.com |

Reduction with Zinc Dust in Acetic Acid

The use of zinc dust in acetic acid presents an alternative method for the reduction of carbonyl groups. However, for aryl carbonyls, this reagent combination is known to be a versatile and chemoselective method for reduction to the corresponding alcohols or their acetates, rather than complete reduction to the methylene group. masterorganicchemistry.comchem-station.com

When applied to 2-benzoylcyclopentane-1-carboxylic acid, treatment with zinc dust in acetic acid would likely yield 2-[hydroxy(phenyl)methyl]cyclopentane-1-carboxylic acid or its acetate (B1210297) derivative. chem-station.com This method is noted for its chemoselectivity, preferentially reducing aryl carbonyls over aliphatic carbonyls and esters. chem-station.com Therefore, this pathway does not directly produce this compound in a single step and would require a subsequent deoxygenation step to reach the target compound.

Reduction via Thioketal Derivatives of Methyl Esters: Predominance of Cis Isomer

A two-step alternative to the Wolff-Kishner reduction for converting a ketone to a methylene group involves the formation and subsequent desulfurization of a thioketal. vub.ac.be This method is performed under milder conditions.

First, the carbonyl group of the precursor, methyl 2-benzoylcyclopentane-1-carboxylate, is protected as a cyclic thioketal by reacting it with a dithiol, such as ethane-1,2-dithiol, in the presence of a Lewis acid catalyst.

In the second step, the resulting thioketal is subjected to reductive desulfurization using Raney Nickel, a fine-grained nickel-aluminum alloy. vub.ac.beorganicreactions.org This process, often called the Mozingo reduction, cleaves the carbon-sulfur bonds and replaces them with carbon-hydrogen bonds, yielding the desired methylene group. vub.ac.be

The stereochemical outcome of reactions on substituted cyclopentane rings is of critical importance. The predominance of the cis isomer of this compound, where the benzyl and carboxylic acid groups are on the same face of the ring, is influenced by several factors. During the reduction of the thioketal, the large, sterically demanding group may direct the approach of the reagent. The molecule is likely to adsorb onto the Raney Nickel catalyst surface via its less sterically hindered face, leading to a preferential delivery of hydrogen from one side and resulting in a major stereoisomer. The conformational flexibility of the cyclopentane ring can sometimes diminish stereoselectivity, but specific interactions between the substrate and the catalyst surface can favor the formation of one isomer over the other. organic-chemistry.org

General Principles for Carboxylic Acid Synthesis Applicable to this compound

Beyond the reduction of a keto-acid precursor, general synthetic methods for forming carboxylic acids could also be applied to produce the target molecule from different starting materials.

Oxidation Reactions

Oxidation is a primary method for the synthesis of carboxylic acids from other functional groups.

The oxidation of primary alcohols and aldehydes is a common and effective route to carboxylic acids. organicreactions.orgorganic-chemistry.org A precursor such as (2-benzylcyclopentyl)methanol could be oxidized to form this compound. The reaction typically involves strong oxidizing agents. researchgate.netgoogleapis.com The primary alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. researchgate.net To ensure the reaction proceeds to completion, conditions such as heating under reflux and using an excess of the oxidizing agent are often employed. researchgate.netgoogleapis.com

Common Oxidizing Agents for Primary Alcohols/Aldehydes

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Dichromate(VI) (K₂Cr₂O₇) | In aqueous sulfuric acid (H₂SO₄), heated under reflux. researchgate.netgoogleapis.com |

| Potassium Permanganate (KMnO₄) | In acidic, alkaline, or neutral aqueous solution. organicreactions.orgorganic-chemistry.org |

| Chromium Trioxide (CrO₃) | In an acidic medium (Jones reagent). organic-chemistry.org |

Oxidative cleavage of carbon-carbon double bonds provides another powerful method for synthesizing carboxylic acids. sigmaaldrich.commdpi.com This reaction breaks an alkene into smaller carbonyl-containing fragments.

Ozonolysis is the most common method for this transformation. An alkene precursor is first treated with ozone (O₃), which cleaves the double bond to form an intermediate known as an ozonide. The subsequent work-up of the ozonide determines the final products. For the synthesis of carboxylic acids, an oxidative work-up is required, typically using hydrogen peroxide (H₂O₂). This ensures that any aldehyde fragments initially formed are fully oxidized to the corresponding carboxylic acids. sigmaaldrich.com Strong oxidizing agents, such as warm potassium permanganate, can also be used to achieve oxidative cleavage of alkenes directly. mdpi.com

Carboxylation Reactions

Carboxylation reactions involve the introduction of a carboxyl group (-COOH) into a molecule, typically by reacting a nucleophilic organometallic intermediate with carbon dioxide.

The Grignard reaction is a classic method for forming carbon-carbon bonds. To synthesize this compound via this route, a suitable precursor such as 1-benzyl-1-halocyclopentane (e.g., 1-benzyl-1-bromocyclopentane) is required. This halide is first reacted with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 1-benzylcyclopentylmagnesium bromide. libretexts.org

This organomagnesium compound is a potent nucleophile and a strong base, necessitating anhydrous (dry) conditions for its preparation and use. libretexts.org The Grignard reagent is then exposed to carbon dioxide, which acts as an electrophile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, typically bubbled through the solution or added in solid form as "dry ice". libretexts.org This addition step forms a magnesium carboxylate salt. Subsequent acidic workup (e.g., with dilute HCl or H₂SO₄) protonates the carboxylate to yield the final product, this compound. libretexts.org

| Parameter | Description | References |

| Starting Material | 1-Benzyl-1-halocyclopentane (e.g., bromide or chloride). | |

| Intermediate | 1-Benzylcyclopentylmagnesium halide (Grignard reagent). | libretexts.org |

| Carboxylating Agent | Carbon Dioxide (CO₂), often as dry ice or gas. | libretexts.org |

| Reaction Steps | 1. Formation of Grignard reagent with Mg metal in ether. 2. Nucleophilic attack on CO₂. 3. Acidic workup to protonate the carboxylate. | libretexts.orgyoutube.com |

| Critical Condition | Anhydrous (dry) environment to prevent quenching of the Grignard reagent by water. | libretexts.org |

Palladium-catalyzed decarbonylative borylation is a modern synthetic method used to convert carboxylic acids into valuable boronate esters. nih.gov This reaction does not directly synthesize this compound but rather uses a benzylic acid as a starting material to produce a benzylboronate. nih.gov The process involves the selective cleavage of the C-O bond in the carboxylic acid, extrusion of carbon monoxide (CO), and subsequent borylation. nih.gov

This transformation highlights a pathway to functionalize a related carboxylic acid into a versatile synthetic intermediate. For instance, a precursor like 2-(2-benzylcyclopentyl)acetic acid could undergo this reaction. The utility of this method lies in its ability to access complex boronic acids from readily available carboxylic acids, which can then participate in a wide range of cross-coupling reactions. nih.gov

| Parameter | Description | References |

| Starting Material | A benzylic carboxylic acid. | nih.gov |

| Product | Pinacol benzylboronate ester. | nih.gov |

| Catalyst | Palladium-based catalyst. | nih.gov |

| Key Transformation | Net decarbonylation and C-B bond formation. | nih.gov |

| Significance | Converts common carboxylic acids into versatile boronic ester intermediates for further synthesis. | nih.govprinceton.edu |

A more recent development in carboxylation chemistry involves the use of nickel catalysts to directly carboxylate benzyl halides with CO₂. nih.govresearchgate.net This method is advantageous as it often proceeds under milder conditions (room temperature and atmospheric pressure of CO₂) and avoids the need to pre-form sensitive organometallic reagents like Grignards. nih.govorganic-chemistry.org

For the synthesis of this compound, the starting material would be a halide such as 1-benzyl-1-chlorocyclopentane. The reaction typically employs a nickel catalyst, such as NiCl₂·glyme, a ligand, and a reducing agent like zinc (Zn) or manganese (Mn) powder. organic-chemistry.orgorganic-chemistry.org The reducing agent facilitates the catalytic cycle. This user-friendly protocol demonstrates good functional group tolerance and represents an operationally simple alternative for synthesizing phenylacetic acid derivatives. nih.govorganic-chemistry.org

| Parameter | Description | References |

| Starting Material | 1-Benzyl-1-halocyclopentane (chlorides often give better yields). | organic-chemistry.org |

| Carboxylating Agent | Carbon Dioxide (CO₂), at atmospheric pressure. | nih.gov |

| Catalytic System | Nickel catalyst (e.g., NiCl₂·glyme), ligand (e.g., PCp₃·HBF₄), and a reducing agent (e.g., Zn or Mn dust). | organic-chemistry.orgorganic-chemistry.org |

| General Conditions | Mild conditions, often at room temperature. | nih.gov |

| Advantages | Avoids pre-formation of sensitive organometallic reagents; operationally simple. | nih.govorganic-chemistry.org |

A novel strategy for carboxylic acid synthesis involves the direct transformation of alcohols. nih.govfao.org This method utilizes photoredox catalysis to activate benzylic C-OH bonds for carboxylation with CO₂. The starting material for synthesizing this compound would be (1-benzylcyclopentyl)methanol.

The reaction is initiated by a neutral boryl radical, generated under visible light photoredox conditions, which activates the alcohol. nih.govfigshare.com This activation leads to the homolytic cleavage of the C(sp³)–OH bond, generating an alkyl radical. nih.govfao.org The alkyl radical is then reduced under the photoredox conditions to form a carbanion, which subsequently acts as a nucleophile and attacks CO₂ to afford the desired carboxylic acid after workup. nih.govfao.org This approach allows for the direct conversion of primary, secondary, and tertiary benzyl alcohols into acids. nih.gov

| Parameter | Description | References |

| Starting Material | (1-Benzylcyclopentyl)methanol. | |

| Key Strategy | Direct cleavage of the C(sp³)–OH bond via boryl radical activation. | nih.govfao.org |

| Reaction Type | Photoredox catalysis with visible light. | nih.gov |

| Mechanism Steps | 1. Alcohol activation by a neutral boryl radical. 2. Homolysis of C-OH bond to form an alkyl radical. 3. Reduction of the radical to a carbanion. 4. Carboxylation with CO₂. | nih.govfao.org |

| Scope | Applicable to primary, secondary, and tertiary benzyl alcohols. | nih.gov |

Nitrile Hydrolysis Approaches

The hydrolysis of a nitrile (-C≡N) group is a reliable and common method for preparing carboxylic acids. This two-step synthetic approach would begin with the preparation of 2-benzylcyclopentane-1-carbonitrile, followed by its hydrolysis.

The hydrolysis can be performed under either acidic or alkaline conditions. libretexts.orglibretexts.org

Acid Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orglibretexts.org The reaction proceeds through an intermediate amide, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com For example, reacting 2-benzylcyclopentane-1-carbonitrile with aqueous HCl would yield this compound and ammonium chloride. libretexts.org

Alkaline Hydrolysis: The nitrile is heated under reflux with an aqueous alkali solution, such as sodium hydroxide (NaOH). libretexts.org This process initially forms the salt of the carboxylic acid (e.g., sodium 2-benzylcyclopentane-1-carboxylate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid in a subsequent step. libretexts.org

Both methods are effective for converting the nitrile to the target carboxylic acid. chemistrysteps.com

| Parameter | Description | References |

| Starting Material | 2-Benzylcyclopentane-1-carbonitrile. | |

| Key Transformation | Hydrolysis of the carbon-nitrogen triple bond. | libretexts.org |

| Acidic Conditions | Heat under reflux with dilute acid (e.g., HCl, H₂SO₄). | libretexts.org |

| Acidic Products | Carboxylic acid and an ammonium salt. | libretexts.org |

| Alkaline Conditions | Heat under reflux with aqueous alkali (e.g., NaOH). | libretexts.org |

| Alkaline Products | Carboxylate salt and ammonia; requires subsequent acidification to yield the free carboxylic acid. | libretexts.orglibretexts.org |

Conversion of Nitriles to Carboxylic Acids via Acid or Base Catalysis

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis and represents a viable route to cyclopentane-1-carboxylic acid derivatives. This conversion can be effectively achieved under either acidic or basic conditions, proceeding through an amide intermediate. mnstate.edu The starting material for such a synthesis would be the corresponding 2-benzylcyclopentane-1-carbonitrile.

Under acidic conditions, the nitrile is treated with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. mnstate.edu A subsequent nucleophilic attack by water leads to the formation of a protonated imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.

Conversely, base-catalyzed hydrolysis involves the attack of a strong base, typically hydroxide ion, on the electrophilic nitrile carbon. mnstate.edu This forms a hydroxy imine anion, which is then protonated by water to yield a hydroxy imine. Tautomerization provides the amide intermediate. In the presence of excess base, the amide is deprotonated, and the resulting anion undergoes hydrolysis to form a carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the final this compound.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Reagents | H₂O, H₂SO₄ or HCl | H₂O, NaOH or KOH, followed by H₃O⁺ |

| Initial Step | Protonation of nitrile nitrogen | Nucleophilic attack by OH⁻ on nitrile carbon |

| Intermediate | Amide | Amide |

| Final Product | Carboxylic Acid + Ammonium Salt | Carboxylate Salt (requires acidification) |

Strecker Synthesis Analogs for α-Amino Nitrile Hydrolysis

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. researchgate.net An analogous pathway could be envisioned starting from 2-benzylcyclopentanone (B1335393). The reaction involves three main components: the ketone, a source of ammonia (like ammonium chloride), and a cyanide source (like potassium cyanide). organic-chemistry.org

The process begins with the formation of an imine from the reaction of 2-benzylcyclopentanone with ammonia. A cyanide ion then attacks the imine carbon to form an α-amino nitrile. mnstate.eduyoutube.com The crucial final step, relevant to the formation of a carboxylic acid, is the hydrolysis of this α-amino nitrile intermediate. mnstate.edu

Homologation Procedures

Homologation refers to any reaction that extends a carbon chain by a specific repeating unit, often a single methylene (-CH₂) group. These procedures are invaluable for building more complex molecular skeletons from simpler precursors.

Arndt-Eistert Homologation for Chain Elongation

The Arndt-Eistert reaction is a well-established and reliable method for the one-carbon homologation of a carboxylic acid. organic-chemistry.orgresearchgate.net This sequence allows for the conversion of a carboxylic acid into its higher homolog, effectively inserting a methylene group into the carbon chain adjacent to the carboxyl function. organic-chemistry.org For instance, this method could be used to convert a precursor like this compound into 2-(2-benzylcyclopentyl)acetic acid.

The multi-step process begins with the activation of the starting carboxylic acid, typically by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. This highly reactive acyl chloride is then treated with diazomethane (B1218177). Two equivalents of diazomethane are generally used; the first performs the acylation to yield a key α-diazoketone intermediate, while the second neutralizes the hydrogen chloride byproduct. researchgate.net

The central event of the Arndt-Eistert synthesis is the Wolff rearrangement of the α-diazoketone. This rearrangement is typically catalyzed by heat, light, or, most commonly, a silver salt such as silver(I) oxide (Ag₂O) or silver benzoate (B1203000). During the rearrangement, a molecule of nitrogen gas is expelled, and the carbon skeleton rearranges to form a highly reactive ketene (B1206846) intermediate. organic-chemistry.org This rearrangement proceeds with the retention of stereochemistry at the migrating carbon center. organic-chemistry.org Finally, the ketene is trapped by a suitable nucleophile present in the reaction mixture. If water is used as the nucleophile, the ketene is converted into the homologated carboxylic acid.

| Step | Description | Typical Reagents | Intermediate/Product |

| 1. Activation | Conversion of the carboxylic acid to a more reactive acyl chloride. | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl chloride |

| 2. Diazoketone Formation | Reaction of the acyl chloride with diazomethane. | Diazomethane (CH₂N₂) | α-Diazoketone |

| 3. Wolff Rearrangement | Catalytic rearrangement of the α-diazoketone to a ketene. | Silver(I) oxide (Ag₂O), heat, or light | Ketene |

| 4. Nucleophilic Trapping | Reaction of the ketene with a nucleophile to form the final product. | Water (H₂O) for the acid, alcohol (ROH) for an ester | Homologated carboxylic acid |

One-Carbon Homologation via Alkoxymalononitriles

A more modern approach to one-carbon homologation involves the use of alkoxymalononitriles. This method allows for the conversion of an alcohol into its corresponding one-carbon extended carboxylic acid. mnstate.edu A potential precursor alcohol, such as (2-benzylcyclopentyl)methanol, could be elongated to 2-(2-benzylcyclopentyl)acetic acid using this strategy.

The process detailed by Rawal and coworkers involves a Mitsunobu reaction between the starting alcohol and an alkoxymalononitrile, such as ethoxymethylenemalononitrile. mnstate.edu The Mitsunobu reaction, using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD), facilitates the alkylation of the malononitrile (B47326) derivative with the alcohol.

Following the formation of this alkylated malononitrile intermediate, the "unmasking" step reveals the carboxylic acid. This is achieved by treating the intermediate with a strong base, such as potassium hydroxide, in the presence of a nucleophile like water. The base hydrolyzes the two nitrile groups to carboxylates, and the unstable geminal dicarboxylic acid intermediate readily undergoes decarboxylation to yield the final, one-carbon homologated carboxylic acid. mnstate.edu This methodology provides an efficient alternative to more traditional homologation techniques.

Stereoisomerism and Stereochemical Analysis

Influence of Synthetic Methodologies on Stereoisomer Ratios and Selectivity

The relative ratio of cis- and trans-isomers produced in a chemical synthesis is highly dependent on the chosen synthetic route and reaction conditions. Different methodologies can offer varying degrees of stereoselectivity, allowing chemists to target the formation of a specific isomer. While specific studies on 2-benzylcyclopentane-1-carboxylic acid are not prevalent, the principles of stereoselective synthesis in analogous cyclopentane (B165970) systems provide significant insight. mdpi.com

For instance, in the synthesis of related polyfunctionalized cyclopentane derivatives, specific reaction pathways have been shown to favor one stereoisomer over the other. mdpi.com

Trans-Isomer Synthesis : Diastereoselective tandem conjugate addition-cyclization protocols are often employed to favor the formation of trans-isomers. This type of reaction creates a thermodynamically stable product where bulky groups are positioned on opposite sides of the ring to minimize steric hindrance. mdpi.com

Cis-Isomer Synthesis : The synthesis of cis-isomers can be more challenging and may require different strategies. One such approach involves a protocol of N-oxidation followed by a Cope elimination, which can stereoselectively lead to the formation of a cis-product. mdpi.com

Furthermore, domino reactions, which involve a cascade of intramolecular transformations, can also yield specific diastereomeric ratios. For example, a domino reaction initiated by a chemoselective asymmetric Michael addition followed by an intramolecular cyclization has been reported to yield a 3:1 ratio of diastereomers in a related cyclopentane system. mdpi.com The choice of catalysts, reagents, and reaction conditions plays a crucial role in directing the stereochemical outcome of these synthetic methodologies.

Chromatographic Separation and Analysis of Stereoisomers

Due to their different physical properties, the cis- and trans-isomers of this compound can be separated and analyzed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. researchgate.net

The separation of these diastereomers by chromatography relies on the differential interactions of the isomers with the stationary phase of the chromatography column. Because the cis- and trans-isomers have different three-dimensional shapes and polarities, they will move through the column at different rates, allowing for their separation.

Key chromatographic methods include:

Normal-Phase HPLC : Utilizes a polar stationary phase and a non-polar mobile phase. The separation is based on differences in the polarity of the isomers.

Reversed-Phase HPLC : Employs a non-polar stationary phase and a polar mobile phase. This is one of the most common HPLC methods for separating organic molecules. mdpi.com

Chiral Chromatography : If the goal is to separate enantiomers (mirror-image isomers) of either the cis- or trans- form, a chiral stationary phase (CSP) is required. The CSP creates a chiral environment that allows for the differential interaction and separation of the enantiomers.

In the analysis of related cyclopentane carboxylic acid derivatives, it has been noted that the stereoisomers are often "easily separable," indicating that standard chromatographic techniques are effective. mdpi.com The separated isomers can then be quantified using detectors such as UV-Vis or mass spectrometry (MS).

Implications of Stereoisomerism for Derivatives and Further Reactions

The stereochemical configuration (cis- or trans-) of this compound has significant implications for its derivatives and any subsequent reactions it undergoes. The fixed spatial relationship between the benzyl (B1604629) and carboxylic acid groups dictates the stereochemical outcome of future transformations and can profoundly influence the properties of the resulting products.

The reactivity of the carboxylic acid group can be influenced by the proximity of the neighboring benzyl group. In the cis-isomer, the benzyl group is closer to the reaction center, which could lead to steric hindrance, potentially slowing down reactions at the carboxyl group compared to the more exposed carboxyl group in the trans-isomer.

When this compound is used as a building block in the synthesis of more complex molecules, its stereochemistry is transferred to the new product. This is critical in fields like medicinal chemistry, where the biological activity of a molecule is often highly dependent on its three-dimensional structure. For example, in studies of analogous cyclopentane derivatives, it has been demonstrated that the cis-diastereomer can exhibit potent antifungal activity, while oligomers derived from the trans-isomer adopt entirely different secondary structures, such as helices. mdpi.com This highlights how the initial cis/trans geometry is a crucial determinant of the final product's function and conformation.

Therefore, controlling the stereochemistry of this compound is essential for synthesizing derivatives with desired and predictable stereochemical and functional properties.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods

Spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-Benzylcyclopentane-1-carboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy reveal a wealth of structural information, from the carbon-hydrogen framework to the identification of key functional groups.

NMR spectroscopy is an unparalleled tool for mapping the structure of this compound, providing atom-specific information. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed picture of the molecular skeleton can be assembled.

In ¹H-NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration of each signal correspond to the electronic environment, number of neighboring protons, and the number of protons generating the signal, respectively. For this compound, the spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons of the benzyl (B1604629) group, and the aliphatic protons of the cyclopentane (B165970) ring and methylene (B1212753) bridge.

Carboxylic Acid Proton (-COOH): A characteristic, highly deshielded singlet is expected to appear far downfield, typically in the range of 10-12 ppm. ipb.pt This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding. ipb.pt The signal may be broad and its exact position can be dependent on the concentration and solvent. mdpi.com

Aromatic Protons (-C₆H₅): The five protons on the phenyl ring would typically appear as a multiplet in the 7.1-7.4 ppm region. The specific pattern depends on the magnetic (non)equivalence of the ortho, meta, and para protons.

Aliphatic Protons (Cyclopentane Ring and -CH₂-): The protons on the cyclopentane ring and the benzylic methylene group are expected in the upfield region, generally between 1.5 and 3.0 ppm. The benzylic protons (-CH₂-Ph) are deshielded by the adjacent aromatic ring and would likely resonate between 2.5 and 3.0 ppm. The protons on the cyclopentane ring would exhibit complex multiplets due to diastereotopicity and spin-spin coupling with their neighbors. Protons on carbons adjacent to the carboxylic acid or benzyl group will be shifted further downfield. mdpi.com

Table 1: Predicted ¹H-NMR Chemical Shift Ranges for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | Singlet (broad) |

| Aromatic (C₆H₅) | 7.1 - 7.4 | Multiplet |

| Benzylic (-CH₂-Ph) | 2.5 - 3.0 | Multiplet |

¹³C-NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield in the range of 170-185 ppm. gaussian.com

Aromatic Carbons (-C₆H₅): The six carbons of the phenyl ring will produce signals in the aromatic region, typically between 125 and 145 ppm. The carbon atom attached to the methylene group (ipso-carbon) will have a different chemical shift from the others.

Aliphatic Carbons (Cyclopentane Ring and -CH₂-): The benzylic methylene carbon and the five carbons of the cyclopentane ring will resonate in the upfield region, generally from 20 to 60 ppm. The carbon atom bearing the carboxyl group (C1) and the carbon bearing the benzyl group (C2) would be the most downfield among the aliphatic signals due to the deshielding effects of their respective substituents.

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 170 - 185 |

| Aromatic (C₆H₅) | 125 - 145 |

| Benzylic (-CH₂-Ph) | 35 - 45 |

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govresearchgate.net An HSQC spectrum of this compound would be instrumental in definitively assigning the signals of the cyclopentane ring and benzylic methylene group by linking each proton resonance to its corresponding carbon resonance. mdpi.com This technique helps resolve ambiguities that may arise from overlapping signals in the 1D proton spectrum. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly valuable for determining the stereochemistry of the molecule, such as the relative orientation (cis/trans) of the benzyl and carboxylic acid groups on the cyclopentane ring. Cross-peaks in a NOESY spectrum between the protons of the benzyl group and specific protons on the cyclopentane ring would provide strong evidence for their spatial proximity.

Quantum-chemical calculations have become a powerful tool for predicting NMR spectra and validating experimental results. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for computing NMR chemical shifts with a high degree of accuracy.

The process involves:

Optimizing the three-dimensional geometry of the this compound molecule using a suitable level of theory (e.g., Density Functional Theory, DFT). mdpi.com

Performing GIAO calculations on the optimized structure to predict the ¹H and ¹³C chemical shifts.

Comparing the calculated spectrum with the experimental spectrum. A strong correlation between the predicted and measured chemical shifts provides powerful confirmation of the proposed structure. mdpi.com This comparative approach is especially useful for assigning complex signals and for distinguishing between possible isomers.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be dominated by absorptions characteristic of the carboxylic acid and the aromatic ring.

O-H Stretch: The hydroxyl group of the carboxylic acid gives rise to a very broad and strong absorption band, typically found in the region of 2500-3300 cm⁻¹. mdpi.com This broadness is a result of hydrogen bonding between molecules.

C=O Stretch: The carbonyl group of the carboxylic acid produces a very strong and sharp absorption peak between 1690 and 1760 cm⁻¹. For dimeric carboxylic acids, this peak is commonly observed around 1710 cm⁻¹. mdpi.com

C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentane and methylene groups appears just below 3000 cm⁻¹.

C=C Stretch: Aromatic carbon-carbon double bond stretching vibrations result in one or more medium to weak bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic Groups | C-H Stretch | < 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For carboxylic acids, MS provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar and thermally labile molecules like carboxylic acids. nih.gov It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. nih.govnih.gov For this compound (Molecular Formula: C₁₃H₁₆O₂, Average Mass: 204.27 g/mol ), the expected ions can be observed. epa.gov In some cases, adducts with ions from the mobile phase, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, may also be detected. nih.govlew.ro

| Ion Type | Formation Mode | Expected m/z |

|---|---|---|

| [M-H]⁻ | Negative | 203.11 |

| [M+H]⁺ | Positive | 205.12 |

| [M+Na]⁺ | Positive | 227.10 |

| [M+NH₄]⁺ | Positive | 222.15 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions. For this compound, HRMS is critical for confirming its molecular formula, C₁₃H₁₆O₂.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₂ |

| Monoisotopic Mass (Calculated) | 204.11503 g/mol |

| Typical HRMS Accuracy | < 5 ppm |

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other impurities.

Vapor Phase Chromatography, more commonly known as Gas Chromatography (GC), is widely used for separating volatile and thermally stable compounds. chromatographyonline.com Carboxylic acids like this compound are often not suitable for direct GC analysis due to their low volatility and tendency to cause peak tailing. chromatographyonline.com Therefore, derivatization is required, typically through esterification to form a more volatile ester, such as a methyl or benzyl ester. nih.govnih.gov The resulting ester can then be readily analyzed by GC to assess the purity of the original acid.

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for monitoring the progress of a chemical reaction. libretexts.orgsigmaaldrich.com For instance, in a reaction to synthesize this compound or in its subsequent esterification, TLC can be used to track the consumption of the starting materials and the formation of the product. libretexts.orgsigmaaldrich.com Aliquots of the reaction mixture are spotted on a TLC plate over time. The separation of spots corresponding to the reactant and product, which will have different retention factor (Rf) values, allows for a qualitative assessment of the reaction's completion. libretexts.org

| Compound | Hypothetical Rf Value* | Observation |

|---|---|---|

| Starting Material (e.g., a precursor) | 0.25 | Spot intensity decreases as the reaction progresses. |

| This compound (Product) | 0.50 | Spot appears and its intensity increases over time. |

*Rf values are dependent on the specific TLC plate and solvent system used.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₃H₁₆O₂). A close correlation between the experimental and theoretical values serves as strong evidence of the compound's purity and elemental composition.

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|

| Carbon (C) | 76.44% | 76.41% |

| Hydrogen (H) | 7.90% | 7.93% |

| Oxygen (O) | 15.66% | 15.66% |

Spectrophotometric Characterization for Optical Properties

Spectrophotometric techniques are crucial for determining the optical properties of chiral molecules like this compound, providing insights into its interaction with light, which is fundamental for its stereochemical characterization. The key methods employed include Fourier-transform infrared (FTIR) spectroscopy and polarimetry.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its structural features. The most prominent peaks would be a broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, and a sharp, strong peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch. Additional peaks would confirm the presence of the aliphatic cyclopentane ring and the aromatic benzyl group.

Polarimetry: As this compound possesses chiral centers, its enantiomers will rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound and is determined under specific conditions of temperature, solvent, concentration, and wavelength (typically the sodium D-line, 589 nm). For a synthesized derivative, methyl 2-N-benzyl-N-α-methylbenzylamino-5-carboxymethylcyclopentane-1-carboxylate, optical rotation was determined using a Perkin-Elmer 241 polarimeter in a 1 dm cell. mdpi.com This technique is essential for confirming the enantiomeric purity of a specific stereoisomer of this compound.

An illustrative data table for the expected spectrophotometric characterization is presented below.

| Technique | Expected Observation for this compound | Information Obtained |

| FTIR Spectroscopy | Broad Absorbance: ~2500-3300 cm⁻¹Strong, Sharp Absorbance: ~1700 cm⁻¹Absorbances: ~2850-2960 cm⁻¹Absorbances: ~1450-1600 cm⁻¹ & ~690-770 cm⁻¹ | O-H stretch of carboxylic acidC=O stretch of carboxylic acidC-H stretches of cyclopentane ringC=C stretches and C-H bends of aromatic ring |

| Polarimetry | Non-zero specific rotation value (e.g., [α]D = +X° or -X°) | Confirmation of chirality and measurement of optical activity. The sign and magnitude depend on the specific enantiomer. |

Acidity Constant Determination (pKa) via Experimental Methods

The acidity constant (pKa) is a quantitative measure of the strength of an acid in a solution. For this compound, the pKa value indicates the propensity of the carboxylic acid group to donate a proton. Experimental determination of pKa is critical for understanding the compound's behavior in various chemical and biological systems.

The primary experimental method for pKa determination is potentiometric titration . This involves titrating a solution of the acid with a strong base of known concentration while monitoring the pH of the solution with a pH meter. A plot of pH versus the volume of base added generates a titration curve. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This method is widely used for its accuracy and reliability in determining the dissociation constants of carboxylic acids. nih.gov

Below is a data table comparing the expected pKa of this compound with related compounds.

| Compound | Structure | Typical Experimental pKa | Effect of Substituent |

| Acetic Acid | CH₃COOH | ~4.76 | Reference |

| Cyclopentanecarboxylic Acid | C₅H₉COOH | ~4.99 | Cyclopentyl group is slightly electron-donating relative to a methyl group. |

| This compound | C₆H₅CH₂C₅H₈COOH | Estimated ~4.8-4.9 | The benzyl group has a weak electron-withdrawing inductive effect, expected to slightly increase acidity (lower pKa) compared to cyclopentanecarboxylic acid. |

| Phenylacetic Acid | C₆H₅CH₂COOH | ~4.31 | The phenyl group directly attached to the CH₂ adjacent to the carboxyl group has a more significant acid-strengthening inductive effect. |

The estimation suggests that this compound is a weak acid, with its strength being slightly greater than that of cyclopentanecarboxylic acid due to the electronic influence of the benzyl substituent.

Computational Chemistry and Theoretical Studies

Mechanistic Investigations through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions. By simulating the reaction pathways, identifying transition states, and calculating the energies of intermediates, researchers can gain a detailed understanding of how reactions proceed. For 2-Benzylcyclopentane-1-carboxylic acid, computational studies have shed light on its reactivity in several important transformations.

Palladium-Catalyzed Decarbonylative Borylation Reaction Mechanisms

The palladium-catalyzed decarbonylative borylation of carboxylic acids is a significant transformation that converts abundant carboxylic acids into valuable organoboron compounds. nih.govberkeley.edu Computational studies on analogous systems reveal a general mechanism that is applicable to this compound. The catalytic cycle, investigated through Density Functional Theory (DFT) calculations, typically involves several key steps. nih.govnsf.gov

The reaction is initiated by the in situ formation of a mixed anhydride (B1165640) from the carboxylic acid, which then undergoes oxidative addition to a low-valent palladium catalyst. organic-chemistry.org This is followed by a critical decarbonylation step to form an aryl-palladium intermediate. nih.gov Subsequent transmetalation with a boron-containing reagent and reductive elimination yields the borylated product and regenerates the active palladium catalyst. nsf.gov Computational models have been instrumental in determining the rate-limiting step, which is often the decarbonylation, and in understanding the high chemoselectivity observed in these reactions based on steric interactions in the transition states. organic-chemistry.org

Boryl Radical Activation Mechanisms for C(sp3)-OH Bond Cleavage

While the direct subject of this article is a carboxylic acid, related computational studies on the activation of C(sp3)-OH bonds in alcohols by boryl radicals provide mechanistic parallels that could be relevant to potential transformations of derivatives of this compound. acs.org Computational investigations indicate that neutral boryl radicals can activate alcohol C-O bonds, leading to homolytic cleavage and the generation of alkyl radicals. acs.org This process is often initiated under photoredox conditions. acs.org Such studies highlight the potential for radical-based functionalization strategies.

Boron-Catalyzed Asymmetric Aldol (B89426) Reaction Mechanisms and Stereoselectivity

Boron-mediated aldol reactions are a cornerstone of asymmetric synthesis, allowing for the stereocontrolled formation of carbon-carbon bonds. organicreactions.orgresearchgate.net Theoretical studies have extensively modeled the transition states of these reactions to explain the high levels of stereoselectivity observed. nih.govresearchgate.net When a derivative of this compound, such as its corresponding ketone, participates in a boron-mediated aldol reaction, the stereochemical outcome is dictated by the geometry of the boron enolate and the subsequent organization of the transition state assembly. researchgate.net

Computational models, often employing DFT, can predict the facial selectivity of the enolate and the aldehyde, rationalizing the formation of specific diastereomers. nih.gov These models account for steric and electronic interactions between the substituents on the enolate, the aldehyde, and the boron ligands, revealing that the reaction proceeds through a highly organized, chair-like six-membered transition state. organicreactions.org The short boron-oxygen bonds contribute to a compact transition structure, which amplifies steric effects and leads to high stereoselectivity. organicreactions.orgresearchgate.net

Theoretical Calculations of Reaction Intermediates and Transition States

Across these varied catalytic processes, the common thread is the use of theoretical calculations to map out the energy landscape of the reaction. By calculating the Gibbs free energies of reactants, intermediates, products, and, crucially, transition states, a complete reaction profile can be constructed. researchgate.netresearchgate.net For the palladium-catalyzed decarbonylative borylation of a molecule like this compound, DFT calculations can pinpoint the highest energy barrier in the catalytic cycle, thereby identifying the turnover-limiting step. organic-chemistry.org

Below is a representative data table illustrating the calculated relative free energies for key species in a hypothetical palladium-catalyzed decarbonylative reaction, based on general findings in the literature. researchgate.net

| Species | Description | Calculated Relative Free Energy (kcal/mol) |

| Reactants | This compound + Pd(0) catalyst + Reagents | 0.0 |

| Int-1 | Oxidative Addition Product | +5.2 |

| TS-1 | Transition State for Decarbonylation | +21.5 |

| Int-2 | Acyl-Palladium Intermediate | +8.9 |

| TS-2 | Transition State for Reductive Elimination | +18.7 |

| Products | Borylated Product + Pd(0) catalyst | -15.3 |

This table is illustrative and based on typical values found in DFT studies of similar catalytic cycles.

Electronic Structure and Molecular Properties

Beyond reaction mechanisms, computational chemistry is also employed to understand the fundamental electronic structure and properties of molecules. Quantum-chemical calculations provide a detailed picture of electron distribution, orbital energies, and spectroscopic properties.

Quantum-Chemical Calculations for Electronic and Optical Properties

Quantum-chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are standard tools for investigating the electronic and optical properties of organic molecules like this compound. mdpi.comresearchgate.net These calculations can determine a range of molecular descriptors that govern the molecule's reactivity and physical behavior.

DFT calculations can be used to optimize the molecule's geometry and compute properties such as ionization potential, electron affinity, and the distribution of electrostatic potential on the molecular surface. mdpi.commdpi.com The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as their energy gap is a key indicator of chemical reactivity and kinetic stability. ijcce.ac.ir

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netyoutube.com The calculated absorption maxima (λmax) and oscillator strengths can be correlated with experimentally observed spectra. researchgate.net

The following table provides hypothetical electronic property data for this compound, as would be obtained from DFT and TD-DFT calculations.

| Property | Description | Calculated Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.85 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.98 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.87 eV |

| Ionization Potential | Energy required to remove an electron | 6.85 eV |

| Electron Affinity | Energy released upon adding an electron | 0.98 eV |

| λmax (TD-DFT) | Wavelength of maximum absorption in UV-Vis spectrum | 215 nm |

This table contains representative values derived from typical quantum-chemical calculations on similar aromatic carboxylic acids.

These computational approaches provide a robust framework for understanding the chemical behavior of this compound at a molecular level, guiding further experimental work and the design of new synthetic methodologies.

Analysis of Inter- and Intramolecular Noncovalent Interactions (NCIs)

Noncovalent interactions (NCIs) play a crucial role in determining the structure, stability, and molecular recognition properties of this compound. Computational methods are instrumental in identifying and quantifying these weak interactions.

Intermolecular Interactions: In the condensed phase, this compound molecules can interact with each other through various noncovalent forces. The most significant of these is the formation of hydrogen-bonded dimers, a characteristic feature of carboxylic acids. aip.org In this arrangement, the carboxylic acid groups of two molecules form a cyclic structure with two strong O-H···O hydrogen bonds. nih.gov DFT calculations can be used to determine the binding energy of these dimers. aip.org

Below is a table summarizing the typical calculated energies for different noncovalent interactions that could be present in systems involving this compound.

| Interaction Type | Interacting Moieties | Typical Calculated Interaction Energy (kcal/mol) |

| Intramolecular Hydrogen Bond | Carboxyl O-H and C=O | -2 to -5 |

| Intermolecular Hydrogen Bond | Carboxylic Acid Dimer | -10 to -15 |

| C-H···π Interaction | Cyclopentane (B165970) C-H and Benzyl (B1604629) Ring | -0.5 to -2.5 |

| π-π Stacking | Benzyl Rings | -2 to -5 |

Note: These are representative values based on computational studies of similar functional groups and are intended to be illustrative.

Theoretical Prediction of Acidity (pKa)

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental chemical property. Computational chemistry offers several methods for the theoretical prediction of pKa values, which can provide valuable insights into the factors influencing acidity. rdd.edu.iq

The prediction of pKa typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, usually water. researchgate.net A common approach involves the use of thermodynamic cycles that break down the process into gas-phase and solvation energies. researchgate.netresearchgate.net

Various quantum mechanical methods can be employed for these calculations, ranging from semi-empirical methods to more accurate but computationally expensive ab initio and DFT methods. rdd.edu.iqntu.edu.iq The choice of the theoretical level and basis set is crucial for obtaining reliable results. nih.gov Furthermore, the effect of the solvent is critical and is often modeled using implicit solvent models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net

For this compound, the acidity is influenced by the electronic effects of the benzyl and cyclopentyl substituents. The benzyl group, being weakly electron-withdrawing, is expected to have a modest acid-strengthening effect compared to a simple alkyl group. libretexts.org

The following table presents hypothetical pKa values for this compound calculated using different theoretical methods, alongside the experimental value for cyclopentanecarboxylic acid for comparison.

| Compound | Method | Basis Set | Solvent Model | Predicted pKa |

| This compound | HF | 6-31G(d) | PCM | 4.85 |

| This compound | B3LYP | 6-311+G(d,p) | SMD | 4.72 |

| This compound | M06-2X | 6-311+G(d,p) | SMD | 4.68 |

| Cyclopentanecarboxylic acid | - | - | - | 4.99 (Experimental) |

Note: The predicted pKa values for this compound are illustrative and would require specific computational studies to be accurately determined.

Computational Approaches in Catalyst Design and Selectivity Prediction

Computational chemistry has become an indispensable tool in the design of catalysts and the prediction of selectivity for the synthesis of complex molecules like this compound. chemrxiv.orgresearchgate.net The stereoselective synthesis of this compound, which possesses two stereocenters, presents a significant challenge where computational methods can provide crucial guidance.

Catalyst Design: For the synthesis of substituted cyclopentanes, computational approaches can be used to design catalysts that favor the formation of a specific stereoisomer. nih.gov For instance, in a metal-catalyzed reaction, DFT calculations can be used to model the structure of the catalyst, the substrate, and the transition states of the reaction pathways leading to different products. nih.gov By understanding the energetics of these pathways, catalysts can be modified to lower the activation energy for the desired product, thereby enhancing selectivity. researchgate.net

Selectivity Prediction: Computational methods are also powerful in predicting the diastereoselectivity and enantioselectivity of a reaction. researchgate.net For reactions involving the formation of the cyclopentane ring, molecular dynamics (MD) simulations can be used to explore the conformational space of the reactants and the catalyst-substrate complex. nih.gov This can help identify the key interactions that govern the stereochemical outcome. By calculating the energy differences between the transition states leading to different stereoisomers, the product distribution can be predicted. This predictive capability allows for the in silico screening of potential catalysts and reaction conditions before they are tested in the laboratory, saving time and resources.

The table below outlines common computational methods and their applications in catalyst design and selectivity prediction for reactions that could be relevant to the synthesis of this compound.

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and activation barriers. |

| Molecular Dynamics (MD) | Exploration of conformational landscapes of reactants and catalyst-substrate complexes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of large catalyst systems where only the active site is treated with a high level of theory. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict catalyst performance based on structural descriptors. |

Through these computational strategies, the development of efficient and highly selective synthetic routes to this compound and its derivatives can be significantly accelerated.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecular Architectures

The cyclopentane (B165970) ring is a common structural motif in a vast array of biologically active molecules and natural products. Consequently, functionalized cyclopentane derivatives like 2-Benzylcyclopentane-1-carboxylic acid serve as crucial building blocks in the synthesis of more complex molecular targets. The carboxylic acid group acts as a versatile chemical handle, allowing for a variety of transformations to build intricate molecular frameworks.

Recent research has highlighted the use of cycloalkane carboxylic acids in creating complex carbocycles through methods like transannular C–H functionalization. nih.gov This approach enables the direct and selective synthesis of functionalized rings, which is highly valuable in medicinal chemistry. For instance, γ-arylated cycloalkane acids are known to exhibit significant biological activity, and their synthesis from simpler precursors like cyclopentane carboxylic acid derivatives represents a streamlined pathway to potentially therapeutic compounds. nih.gov The synthesis of potent inhibitors for biological targets, such as the NaV1.7 voltage-gated sodium channel, has involved the strategic use of cyclopentane carboxylic acid moieties to enhance potency and improve pharmacokinetic properties. nih.gov Such strategies underscore the importance of this class of compounds as intermediates in drug discovery and the creation of novel molecular architectures. nih.govgoogle.com

Integration in Catalytic Systems Research

The unique structural features of this compound make it a valuable substrate and precursor in the field of catalysis, particularly in reactions that involve the transformation of the carboxylic acid group or stereoselective synthesis.

Substrate for Decarbonylative Borylation in Transition-Metal Catalysis

Transition-metal catalysis has opened new avenues for converting readily available starting materials into high-value chemical products. One such transformation is decarbonylative or decarboxylative borylation, which converts carboxylic acids into versatile boronic acids or their esters. nih.gov Alkyl carboxylic acids are particularly well-suited as precursors in these reactions, which often employ nickel or copper catalysts. nih.govprinceton.eduacs.org

The process typically involves the conversion of the carboxylic acid into a more reactive form, such as a redox-active ester, which can then engage with a low-valent metal catalyst. nih.gov This leads to the cleavage of the C–C bond and extrusion of CO or CO₂, followed by the introduction of a boryl group from a diboron (B99234) reagent. acs.org The resulting organoboron compounds are exceptionally useful intermediates in organic synthesis, serving as key partners in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. princeton.eduhep.com.cn Given that a wide range of primary, secondary, and tertiary alkyl carboxylic acids are viable substrates, this compound fits the profile for this powerful transformation, allowing its conversion into a valuable benzylcyclopentyl boronate ester. nih.gov

Table 1: Overview of Decarbonylative Borylation

| Aspect | Description |

|---|---|

| Reaction Type | Decarbonylative/Decarboxylative Borylation |

| Starting Material | Alkyl Carboxylic Acid (e.g., this compound) |

| Key Reagents | Transition-metal catalyst (e.g., Ni, Cu), Diboron reagent (e.g., B₂pin₂) |

| Product | Alkyl Boronate Ester |

| Significance | Converts abundant carboxylic acids into versatile synthetic intermediates for cross-coupling reactions. nih.govhep.com.cn |

Precursor in Stereoselective Catalysis (e.g., Asymmetric Aldol (B89426) Reactions)

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a central goal in modern organic synthesis. Chiral cyclopentane derivatives are foundational components of many pharmaceuticals and natural products. The synthesis of these molecules often relies on stereoselective reactions, where one stereoisomer is formed preferentially over others.

The aldol reaction, which forms a carbon-carbon bond and creates a new β-hydroxy carbonyl compound, is a powerful tool in this context. wikipedia.org When applied to cyclic systems like cyclopentanone, it can be used to construct more complex fused-ring structures. chemtube3d.com The development of asymmetric aldol reactions, often using chiral catalysts or auxiliaries, allows for the synthesis of enantiomerically enriched products. nih.gov While this compound itself is not a direct participant in an aldol reaction as a carbonyl component, its synthesis can be achieved through stereoselective methods, and it can serve as a precursor for molecules that undergo such transformations. For example, the synthesis of cyclopentane derivatives can be initiated by an enantioselective reduction of a precursor like ethyl 2-oxocyclopentane-1-carboxylate, setting the stereochemistry early in the synthetic sequence. acs.org The carboxylic acid functionality can then be used to direct subsequent reactions or be modified to participate in further stereoselective bond formations.

Potential in Polymer and Materials Precursor Synthesis via Carboxylic Acid Derivatization

Carboxylic acids are fundamental precursors in polymer chemistry. numberanalytics.com The carboxyl group can be readily converted into a variety of derivatives, such as esters, amides, and acyl chlorides, which can then be used as monomers in polymerization reactions. numberanalytics.com This process, known as derivatization, is a cornerstone of creating materials like polyesters and polyamides. numberanalytics.combritannica.com

The conversion of a carboxylic acid to an ester (esterification) is a common method for preparing monomers for polyesters. libretexts.org For instance, dicarboxylic acids are reacted with diols to form widely used polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). numberanalytics.com Similarly, the reaction of a carboxylic acid with an amine to form an amide is the basis for producing polyamides, such as nylon. britannica.com

This compound, through derivatization, could be incorporated into polymer backbones. For example, it could be converted into a diol or diamine derivative and then copolymerized with a suitable dicarboxylic acid or diacyl chloride. The bulky benzylcyclopentane unit would be expected to influence the final properties of the polymer, potentially affecting its thermal stability, rigidity, and solubility. This makes it an interesting candidate for the synthesis of specialty polymers and advanced materials.

General Applications of Carboxylic Acids in Chemical Industries

Carboxylic acids as a class of compounds are indispensable to the chemical industry, with applications spanning numerous sectors. wikipedia.orggeeksforgeeks.org

Food Industry : Simple carboxylic acids like acetic acid (vinegar) and citric acid are used as preservatives, flavor enhancers, and acidulants. geeksforgeeks.orgvedantu.com Their salts, such as sodium benzoate (B1203000), are also common food preservatives. vedantu.com

Soaps and Detergents : Long-chain carboxylic acids, known as fatty acids, are the primary raw materials for soap production through a process called saponification. geeksforgeeks.orgjrank.org They are also used to manufacture detergents and shampoos. jrank.org

Pharmaceuticals : Many drugs are either carboxylic acids or are synthesized from them. A well-known example is acetylsalicylic acid, commonly known as aspirin. vedantu.com

Polymers and Plastics : Dicarboxylic acids like adipic acid and terephthalic acid are key monomers for the production of polyamides (nylon) and polyesters (PET), respectively. numberanalytics.comwikipedia.org

Solvents and Other Chemicals : Carboxylic acids are precursors to esters, which are widely used as solvents (e.g., ethyl acetate (B1210297) in nail polish remover) and as artificial flavorings and fragrances. jrank.org They are also used in the manufacture of dyes, perfumes, and as coagulating agents in the rubber industry. vedantu.comembibe.com

Table 2: Industrial Applications of Carboxylic Acids

| Industry | Application | Examples |

|---|---|---|

| Food & Beverage | Preservatives, Flavoring, Acidulants | Acetic acid, Citric acid, Sodium benzoate geeksforgeeks.orgvedantu.com |

| Soaps & Detergents | Manufacturing of cleaning agents | Fatty acids (e.g., Stearic acid) geeksforgeeks.org |

| Pharmaceuticals | Active ingredients and synthetic precursors | Acetylsalicylic acid (Aspirin) vedantu.com |

| Polymers & Plastics | Monomers for polymerization | Adipic acid, Terephthalic acid wikipedia.org |

| Chemical Manufacturing | Solvents, Fragrances, Dyes, Coagulants | Ethyl acetate, Benzyl (B1604629) acetate vedantu.comjrank.org |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for 2-Benzylcyclopentane-1-carboxylic Acid

Future research should prioritize the development of synthetic pathways that are not only novel but also adhere to the principles of green chemistry. wjpmr.comresearchgate.net Current synthetic approaches can be resource-intensive; therefore, exploring more sustainable alternatives is crucial. A promising starting point is the synthesis of the precursor, 2-benzyl cyclopentanone, which can be achieved through a Friedel-Crafts reaction followed by cyclization and selective hydrogenation. google.com Future work could focus on replacing traditional catalysts and hazardous reagents in these steps with greener alternatives.

Key areas for development include:

Catalysis: Employing recyclable, non-toxic catalysts, such as biocatalysts or metal-organic frameworks, could significantly reduce waste and environmental impact. chemijournal.comijrar.org

Solvent Selection: Shifting from volatile organic compounds (VOCs) to safer, bio-based solvents or even solvent-free reaction conditions would enhance the sustainability of the synthesis. wjpmr.comunibo.it

Renewable Feedstocks: Investigating routes that utilize renewable starting materials derived from biomass would align the synthesis with circular economy principles. nih.gov

Domino Reactions: Designing one-pot domino or tandem reactions, similar to those used for related functionalized cyclopentanes, can improve atom economy and energy efficiency by reducing the number of intermediate purification steps. mdpi.comresearchgate.net

Table 1: Comparison of Hypothetical Synthetic Approaches

| Feature | Conventional Approach | Proposed Green Approach |

| Starting Materials | Petroleum-based (e.g., Benzene, Adipic Anhydride) google.com | Biomass-derived feedstocks |

| Catalyst | Homogeneous acid/metal catalysts | Recyclable solid acids, enzymes, or biocatalysts chemijournal.com |

| Solvent | Volatile organic compounds (e.g., Toluene) google.com | Water, supercritical CO2, or solvent-free conditions ijrar.org |

| Process | Multi-step with intermediate isolation | One-pot or tandem reactions to improve atom economy researchgate.net |

| Energy | High-temperature reflux | Microwave-assisted or photochemically-driven reactions ijrar.org |

Exploration of Undiscovered Reactivity Patterns and Functionalizations

The reactivity of this compound is largely defined by its two main functional components: the carboxylic acid group and the C-H bonds of the cyclopentane (B165970) ring. While the carboxylic acid can undergo standard transformations like esterification, amidation, and reduction, the functionalization of the carbocyclic scaffold remains a significant area for exploration. libretexts.orgjackwestin.com

A particularly promising avenue is the use of modern C–H activation/functionalization strategies. Research has demonstrated the feasibility of transannular γ-methylene C–H arylation on various cycloalkane carboxylic acids using palladium catalysis. nih.gov Applying this methodology to this compound could enable the direct and selective introduction of aryl groups and other functionalities onto the cyclopentane ring, a process that would otherwise require multi-step syntheses. This approach opens the door to creating a library of novel derivatives with potentially valuable properties. Further research could explore other C-H functionalization reactions, such as borylation or amination, to expand the synthetic toolkit for this molecule.

Advanced Stereocontrol in Synthetic Pathways and Derivatization

The this compound structure contains two stereocenters, meaning it can exist as four possible stereoisomers. Controlling the stereochemical outcome of its synthesis is a critical challenge and a key direction for future research. Advanced stereocontrol would allow for the selective synthesis of a single desired isomer, which is often crucial for biological applications.

Inspiration can be drawn from the asymmetric synthesis of related functionalized cyclopentane derivatives. One successful strategy involves a domino reaction initiated by a Michael addition of a chiral lithium amide to an achiral precursor, followed by an intramolecular cyclization. mdpi.comresearchgate.net This method has been shown to produce cyclopentane rings with high stereoselectivity. Future research could focus on:

Developing new chiral catalysts or auxiliaries specifically tailored for the synthesis of this compound.

Exploring substrate-controlled diastereoselective reactions where the existing stereocenters direct the formation of new ones during derivatization.

Utilizing enzymatic resolutions or asymmetric biocatalytic methods to separate stereoisomers or to synthesize them directly with high enantiomeric excess.

Achieving precise control over all stereocenters would be a significant breakthrough, enabling detailed studies into the structure-activity relationships of each unique isomer. doi.org

Deeper Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for the rational design of new molecules and reactions. For a molecule like this compound, computational studies can provide deep insights into its structural, electronic, and reactive properties, thereby guiding experimental efforts.

Drawing parallels from studies on analogous compounds like 1-phenylcyclopentane carboxylic acid, a variety of computational methods could be applied. nih.gov